Cas no 2227802-09-5 (rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropylmethanamine derivative featuring a fluorinated aromatic substituent. Its stereochemically defined structure, incorporating a 4-fluoro-3-methylphenyl group and a rigid dimethylcyclopropane scaffold, confers potential utility as an intermediate in pharmaceutical synthesis or as a ligand in asymmetric catalysis. The fluorine atom enhances metabolic stability and bioavailability, while the cyclopropane ring contributes to conformational restraint, potentially improving target binding selectivity. This compound’s well-defined rac-(1R,3R) configuration allows for precise stereochemical control in downstream applications. Suitable for research in medicinal chemistry and agrochemical development, it offers a balance of lipophilicity and steric specificity. Handling requires standard precautions for amine-containing compounds.
rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine structure
2227802-09-5 structure
Product name:rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine
CAS No:2227802-09-5
MF:C13H18FN
MW:207.287127017975
CID:6235195
PubChem ID:165855188

rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine
    • rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
    • EN300-1816178
    • 2227802-09-5
    • Inchi: 1S/C13H18FN/c1-8-6-9(4-5-11(8)14)12-10(7-15)13(12,2)3/h4-6,10,12H,7,15H2,1-3H3/t10-,12-/m1/s1
    • InChI Key: JKSZHTLXWKFKDZ-ZYHUDNBSSA-N
    • SMILES: FC1C=CC(=CC=1C)[C@@H]1[C@@H](CN)C1(C)C

Computed Properties

  • Exact Mass: 207.142327740g/mol
  • Monoisotopic Mass: 207.142327740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1816178-0.25g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
0.25g
$1235.0 2023-09-19
Enamine
EN300-1816178-5.0g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
5g
$3894.0 2023-05-26
Enamine
EN300-1816178-1.0g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
1g
$1343.0 2023-05-26
Enamine
EN300-1816178-0.5g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
0.5g
$1289.0 2023-09-19
Enamine
EN300-1816178-10.0g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
10g
$5774.0 2023-05-26
Enamine
EN300-1816178-5g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
5g
$3894.0 2023-09-19
Enamine
EN300-1816178-1g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
1g
$1343.0 2023-09-19
Enamine
EN300-1816178-0.05g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
0.05g
$1129.0 2023-09-19
Enamine
EN300-1816178-0.1g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
0.1g
$1183.0 2023-09-19
Enamine
EN300-1816178-2.5g
rac-[(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropyl]methanamine
2227802-09-5
2.5g
$2631.0 2023-09-19

rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine Related Literature

Additional information on rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine

Introduction to Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-Dimethylcyclopropylmethanamine (CAS No. 2227802-09-5)

Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227802-09-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring and a substituted phenyl group. These structural elements contribute to its potential biological activities and pharmacological properties.

The cyclopropyl moiety in the structure of Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine is particularly noteworthy due to its strain energy and the resulting reactivity. Cyclopropyl rings are known to impart unique electronic and steric effects, which can influence the compound's interactions with biological targets. The presence of the 4-fluoro-3-methylphenyl substituent further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the potential applications of Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine in various therapeutic areas. One notable area of research is its potential as a neuroprotective agent. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve the modulation of oxidative stress and inflammation, key factors in the pathogenesis of these conditions.

In addition to its neuroprotective properties, Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine has also been investigated for its anti-inflammatory and analgesic effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various tissues. Its analgesic properties have been attributed to its ability to interact with nociceptive pathways, providing relief from pain without significant side effects.

The pharmacokinetic profile of Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine has been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has a high oral bioavailability and a long half-life, which allows for once-daily dosing in preclinical models. These characteristics make it an attractive candidate for further clinical development.

Despite its promising therapeutic potential, the development of Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine also presents several challenges. One of the primary concerns is the optimization of its enantiomeric purity. The racemic mixture consists of two enantiomers with potentially different biological activities. Therefore, efforts are underway to develop chiral synthesis methods to produce enantiomerically pure forms of this compound.

Another challenge is the assessment of its safety profile. Preclinical toxicology studies have indicated that Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine is generally well-tolerated at therapeutic doses. However, further investigations are needed to evaluate its long-term safety and potential side effects in humans.

In conclusion, Rac-(1R,3R)-3-(4-Fluoro-3-Methylphenyl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2227802-09-5) represents a promising lead compound in the development of novel therapeutics for various diseases. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and clinical evaluation. As ongoing studies continue to unravel its full potential, this compound holds significant promise for advancing medical treatments in the future.

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